molecular formula C28H18N2O2 B11459216 3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile

3-[(4-methylphenyl)carbonyl]-2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1-benzofuran-5,6-dicarbonitrile

Cat. No.: B11459216
M. Wt: 414.5 g/mol
InChI Key: FXEJVCPLWYQSKR-NXZHAISVSA-N
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Description

3-(4-METHYLBENZOYL)-2-[(1E,3E)-4-PHENYLBUTA-1,3-DIEN-1-YL]-1-BENZOFURAN-5,6-DICARBONITRILE is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a phenylbutadiene moiety, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLBENZOYL)-2-[(1E,3E)-4-PHENYLBUTA-1,3-DIEN-1-YL]-1-BENZOFURAN-5,6-DICARBONITRILE typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation to introduce the methylbenzoyl group, followed by a series of coupling reactions to attach the phenylbutadiene and benzofuran moieties. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLBENZOYL)-2-[(1E,3E)-4-PHENYLBUTA-1,3-DIEN-1-YL]-1-BENZOFURAN-5,6-DICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-METHYLBENZOYL)-2-[(1E,3E)-4-PHENYLBUTA-1,3-DIEN-1-YL]-1-BENZOFURAN-5,6-DICARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(4-METHYLBENZOYL)-2-[(1E,3E)-4-PHENYLBUTA-1,3-DIEN-1-YL]-1-BENZOFURAN-5,6-DICARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylbenzoyl)propionic acid: Shares the methylbenzoyl group but differs in the overall structure and functional groups.

    3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: Contains a similar methylbenzoyl group but has a pyrazolone core instead of a benzofuran.

Uniqueness

3-(4-METHYLBENZOYL)-2-[(1E,3E)-4-PHENYLBUTA-1,3-DIEN-1-YL]-1-BENZOFURAN-5,6-DICARBONITRILE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H18N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

3-(4-methylbenzoyl)-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]-1-benzofuran-5,6-dicarbonitrile

InChI

InChI=1S/C28H18N2O2/c1-19-11-13-21(14-12-19)28(31)27-24-15-22(17-29)23(18-30)16-26(24)32-25(27)10-6-5-9-20-7-3-2-4-8-20/h2-16H,1H3/b9-5+,10-6+

InChI Key

FXEJVCPLWYQSKR-NXZHAISVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)/C=C/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)C=CC=CC4=CC=CC=C4

Origin of Product

United States

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